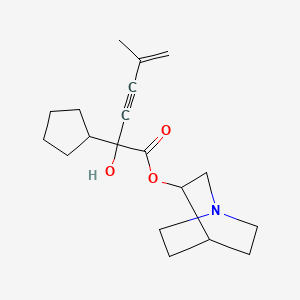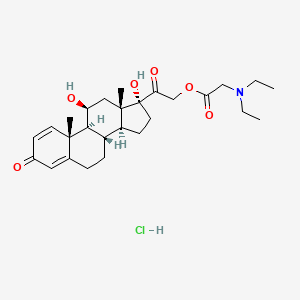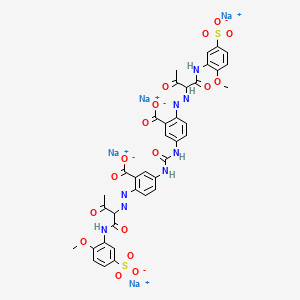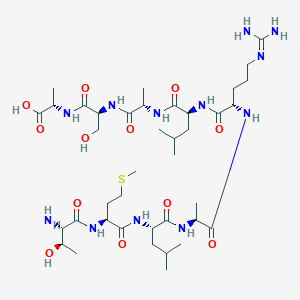
3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to alpha-pyrrolidinopentiophenone, which is known for its psychoactive effects. 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is primarily used in research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone typically involves the reaction of a pyrrolidine derivative with a ketone. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Pyrrolidine and a suitable ketone.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production methods for 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for scaling up and ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although it is not currently used in medical practice.
Industry: Utilized in the development of new synthetic cathinones and related compounds.
Wirkmechanismus
The mechanism of action of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-pyrrolidinopentiophenone (alpha-PVP): A structurally similar compound with similar stimulant effects.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
Pyrovalerone: A related compound used as a central nervous system stimulant.
Uniqueness
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other synthetic cathinones. Its tetramethylene group distinguishes it from other compounds in this class, potentially leading to variations in its potency, duration of action, and side effect profile .
Eigenschaften
CAS-Nummer |
2304915-07-7 |
|---|---|
Molekularformel |
C19H27NO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C19H27NO/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17/h10-11,14,18H,2-9,12-13H2,1H3 |
InChI-Schlüssel |
MMIKQWIZKBYLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


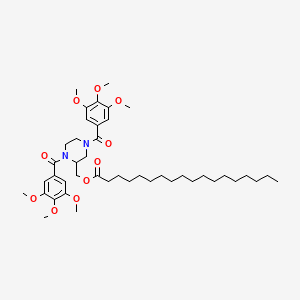
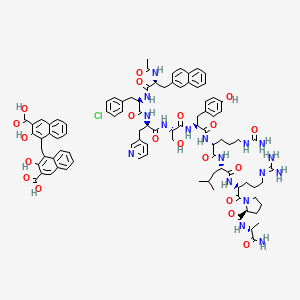

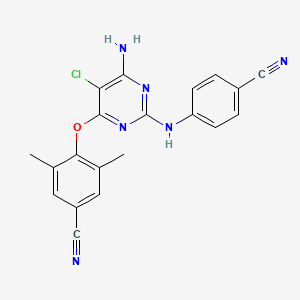
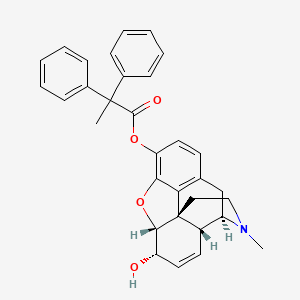

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
